molecular formula C22H13BrKNO2 B5191688 potassium 6-bromo-2-(1,2-dihydro-5-acenaphthylenyl)-4-quinolinecarboxylate

potassium 6-bromo-2-(1,2-dihydro-5-acenaphthylenyl)-4-quinolinecarboxylate

Cat. No. B5191688
M. Wt: 442.3 g/mol
InChI Key: TULYUVURCHJUMV-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Potassium 6-bromo-2-(1,2-dihydro-5-acenaphthylenyl)-4-quinolinecarboxylate, also known as KB-141, is a chemical compound that has been used in scientific research for its potential therapeutic applications. It belongs to the class of quinolinecarboxylates and has been synthesized through various methods.

Mechanism of Action

The exact mechanism of action of potassium 6-bromo-2-(1,2-dihydro-5-acenaphthylenyl)-4-quinolinecarboxylate is not fully understood. However, it has been proposed that this compound exerts its therapeutic effects through the inhibition of various enzymes, including topoisomerase II and acetylcholinesterase. It has also been suggested that this compound may modulate the activity of various signaling pathways, including the PI3K/Akt and MAPK pathways.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. In cancer research, this compound has been shown to induce apoptosis and inhibit cell proliferation. In Alzheimer's disease research, this compound has been found to reduce amyloid-β accumulation and improve cognitive function. In Parkinson's disease research, this compound has been shown to protect dopaminergic neurons from oxidative stress.

Advantages and Limitations for Lab Experiments

One advantage of using potassium 6-bromo-2-(1,2-dihydro-5-acenaphthylenyl)-4-quinolinecarboxylate in lab experiments is its potential therapeutic applications in various diseases. Another advantage is its relatively low toxicity. However, one limitation is the lack of understanding of its exact mechanism of action. Another limitation is the need for further studies to determine its efficacy and safety in humans.

Future Directions

There are several future directions for the study of potassium 6-bromo-2-(1,2-dihydro-5-acenaphthylenyl)-4-quinolinecarboxylate. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to study its efficacy and safety in humans. Additionally, further studies are needed to determine the optimal dosage and administration route for this compound. Finally, the potential use of this compound in combination with other drugs or therapies should be explored.
In conclusion, this compound is a chemical compound that has been studied for its potential therapeutic applications in various diseases. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. While further studies are needed to fully understand its therapeutic potential, this compound represents a promising avenue for future research in the field of medicine.

Synthesis Methods

Potassium 6-bromo-2-(1,2-dihydro-5-acenaphthylenyl)-4-quinolinecarboxylate has been synthesized through various methods, including the reaction of 6-bromo-2-acetyl-1-naphthol with ethyl cyanoacetate, followed by the reaction with 2-aminobenzophenone and potassium carbonate. Another method involves the reaction of 6-bromo-2-acetyl-1-naphthol with ethyl cyanoacetate, followed by the reaction with 2-aminobenzophenone and potassium carbonate in the presence of copper(II) acetate.

Scientific Research Applications

Potassium 6-bromo-2-(1,2-dihydro-5-acenaphthylenyl)-4-quinolinecarboxylate has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, this compound has been found to inhibit the growth of cancer cells and induce apoptosis. In Alzheimer's disease research, this compound has been shown to improve cognitive function and reduce amyloid-β accumulation. In Parkinson's disease research, this compound has been found to protect dopaminergic neurons from oxidative stress.

properties

IUPAC Name

potassium;6-bromo-2-(1,2-dihydroacenaphthylen-5-yl)quinoline-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14BrNO2.K/c23-14-7-9-19-17(10-14)18(22(25)26)11-20(24-19)15-8-6-13-5-4-12-2-1-3-16(15)21(12)13;/h1-3,6-11H,4-5H2,(H,25,26);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TULYUVURCHJUMV-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=C(C3=CC=CC1=C23)C4=NC5=C(C=C(C=C5)Br)C(=C4)C(=O)[O-].[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H13BrKNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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